N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide
Description
N-{[4-(3-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 4 and a sulfanylidene moiety at position 3. The triazole ring is further functionalized with a methyl group linked to a naphthalene-1-carboxamide group. The compound’s synthesis likely involves condensation reactions between triazole intermediates and naphthalene-carboxamide derivatives, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-14-6-4-9-16(12-14)25-19(23-24-21(25)27)13-22-20(26)18-11-5-8-15-7-2-3-10-17(15)18/h2-12H,13H2,1H3,(H,22,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRTVULTYXXHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)CNC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide typically involves multiple steps. One common method involves the reaction of 3-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the triazole ring. The final step involves the reaction of the triazole derivative with naphthalene-1-carboxylic acid to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of naphthalene-1-carboxamides exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide demonstrate potent activity against Mycobacterium avium subsp. paratuberculosis. Specifically, certain naphthalene derivatives have been reported to possess two-fold higher activity than standard antibiotics like rifampicin and three-fold higher than ciprofloxacin .
Structure-Activity Relationship
The structure-activity relationship (SAR) studies on naphthalene derivatives suggest that the lipophilicity and electronic properties of substituents significantly influence their biological activity. For example, increasing electron-withdrawing properties in the substituents can adversely affect antimycobacterial activity when exceeding certain thresholds . This information is crucial for the design of more effective antimicrobial agents.
Inhibitory Effects on Photosynthetic Electron Transport
The compound has also been evaluated for its effects on photosynthetic electron transport (PET) in isolated plant systems. The most active compounds within this class demonstrated significant inhibition of PET, which could have implications for herbicidal applications .
Herbicidal Activity
Naphthalene derivatives have shown promise as herbicides due to their ability to inhibit critical amino acid production pathways in plants. For instance, specific naphthalene-based compounds can disrupt the synthesis of essential amino acids, leading to stunted growth and eventual plant death . This mechanism can be exploited for developing new herbicides targeting resistant weed species.
Toxicological Considerations
While exploring agricultural applications, it is essential to consider the toxicological profiles of these compounds. Naphthalene and its derivatives have been studied for their absorption and distribution in various biological systems, indicating potential risks associated with their use in agriculture . Understanding these profiles helps in assessing the safety and environmental impact of employing such compounds.
Case Study 1: Antimycobacterial Activity
A detailed study involving a series of ring-substituted naphthalene-1-carboxanilides demonstrated that N-(3-methylphenyl)naphthalene-1-carboxamide exhibited significant antimycobacterial properties. The compound's effectiveness was evaluated using Minimum Inhibitory Concentration (MIC) assays, revealing promising results against Mycobacterium strains .
Case Study 2: Herbicidal Efficacy
In agricultural trials, certain naphthalene derivatives were tested for their herbicidal efficacy against common weed species. The results showed that these compounds effectively inhibited growth by disrupting amino acid synthesis pathways within the plants . Further research is needed to optimize formulations for practical use in crop management.
Mechanism of Action
The mechanism of action of N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, inhibiting their activity. Additionally, the compound can interfere with cellular pathways, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 1,2,4-triazole derivatives, which are widely studied for their diverse pharmacological activities. Below is a comparative analysis with structurally related compounds:
Key Observations:
Substituent Effects on Reactivity and Yield The presence of electron-withdrawing groups (e.g., chloro, cyano) in pyrazole-carboxamide derivatives (e.g., compounds 3a–3d in ) correlates with higher yields (68–71%) compared to electron-donating methyl groups (62%). The target compound’s naphthalene-carboxamide group may enhance solubility in non-polar solvents compared to simpler aryl derivatives.
Crystallographic and Hydrogen-Bonding Patterns
- The triazole-sulfanylidene motif in the target compound likely forms intramolecular hydrogen bonds (N–H···S) similar to those observed in , stabilizing the planar triazole ring.
- In contrast, carbothioamide derivatives (e.g., ) exhibit weaker hydrogen-bonding networks (R-factor: 0.162), possibly due to steric hindrance from the phenyl groups.
Data Table: Physicochemical Comparison
Biological Activity
N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, including antimicrobial, antitumor, and other pharmacological activities based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a naphthalene backbone attached to a triazole moiety with a sulfanylidene group. The presence of various functional groups contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentrations (MICs) : Studies have shown that derivatives of naphthalene carboxamides can effectively inhibit bacterial growth. For example, certain naphthalene derivatives demonstrated MIC values as low as 12.5 µg/mL against Enterococcus faecalis .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Naphthalene Derivative A | 12.5 | Enterococcus faecalis |
| Naphthalene Derivative B | 50.0 | Staphylococcus aureus |
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Similar naphthalene-based compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Mechanisms of Action : These compounds may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways .
Toxicological Profile
Understanding the safety profile of this compound is crucial for its therapeutic application:
- Cytotoxicity Studies : Preliminary studies indicate moderate cytotoxicity against human cell lines with LD50 values suggesting a favorable safety margin for further development .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Study on Antimycobacterial Activity : A series of naphthalene derivatives were tested for their ability to inhibit Mycobacterium tuberculosis, revealing promising results that suggest potential as antitubercular agents .
- Synthesis and Characterization : The synthesis of triazole derivatives has been documented, showcasing their antimicrobial efficacy and low toxicity against human erythrocytes .
Q & A
Q. What are the recommended synthetic routes for preparing N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Condensation : React 3-methylphenyl hydrazine with carbon disulfide under alkaline conditions to form the 1,2,4-triazole-5-thione intermediate.
Alkylation : Introduce the naphthalene-1-carboxamide moiety via nucleophilic substitution using a methylene bridge.
Purification : Crystallize the product using mixed solvents (e.g., ethanol/water) to enhance purity.
Key parameters include temperature control (reflux at 80–100°C for triazole formation) and stoichiometric ratios to minimize byproducts .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement .
- Hydrogen Bond Analysis : Apply graph-set analysis (e.g., using PLATON) to identify R2<sup>2</sup>(8) motifs, critical for understanding supramolecular interactions .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR in DMSO-<i>d</i>6 to resolve aromatic protons (δ 7.2–8.5 ppm) and sulfanylidene groups (δ 2.5–3.5 ppm).
- FT-IR : Confirm the carboxamide C=O stretch (~1650 cm<sup>−1</sup>) and triazole C=N vibrations (~1550 cm<sup>−1</sup>).
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Systematic Substitution : Modify substituents at the 3-methylphenyl and naphthalene moieties. For example:
- Replace the 3-methyl group with electron-withdrawing groups (e.g., -F, -Cl) to assess impact on receptor binding.
- Introduce steric hindrance via bulkier substituents (e.g., cycloheptyl) to probe conformational flexibility .
- In Vitro Assays : Use dose-response curves (IC50) in enzyme inhibition assays (e.g., kinase targets) with controls for false positives (e.g., promiscuity assays) .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with force fields (e.g., OPLS-AA) to model interactions with ATP-binding pockets.
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-target complexes, focusing on key residues (e.g., hinge regions in kinases).
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and validate against experimental IC50 values .
Q. How should researchers address contradictions between crystallographic data and spectroscopic results?
- Methodological Answer :
- Cross-Validation : Compare SC-XRD-derived bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level).
- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility not captured in static crystal structures.
- Refinement Checks : Re-analyze XRD data with alternative software (e.g., OLEX2 vs. SHELXL) to rule out model bias .
Q. What strategies mitigate challenges in synthesizing enantiopure derivatives of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Employ Evans oxazolidinones or Oppolzer sultams during alkylation steps to enforce stereochemistry.
- Catalytic Asymmetric Synthesis : Use Cu(I)-bisoxazoline catalysts for azide-alkyne cycloaddition (CuAAC) to install the triazole ring enantioselectively.
- HPLC Resolution : Separate enantiomers via chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
